![molecular formula C10H9F2IN4S B8343798 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine CAS No. 1111638-16-4](/img/structure/B8343798.png)
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine
Vue d'ensemble
Description
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine is a complex organic compound that features a pyrazole ring substituted with difluoroethyl and iodine, and a pyrimidine ring substituted with a methylthio group
Méthodes De Préparation
The synthesis of 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl and iodine substituents. The pyrimidine ring is then synthesized and the methylthio group is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine include other pyrazole and pyrimidine derivatives with different substituents These compounds may have similar structural features but differ in their chemical and biological properties
Propriétés
Numéro CAS |
1111638-16-4 |
|---|---|
Formule moléculaire |
C10H9F2IN4S |
Poids moléculaire |
382.17 g/mol |
Nom IUPAC |
4-[1-(2,2-difluoroethyl)-3-iodopyrazol-4-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C10H9F2IN4S/c1-18-10-14-3-2-7(15-10)6-4-17(5-8(11)12)16-9(6)13/h2-4,8H,5H2,1H3 |
Clé InChI |
HJCRMMDRZUEZTI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)C2=CN(N=C2I)CC(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
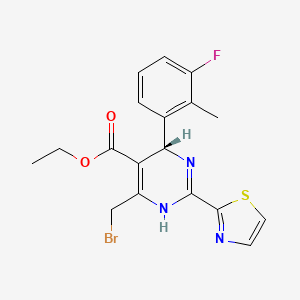
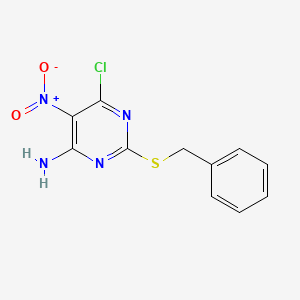
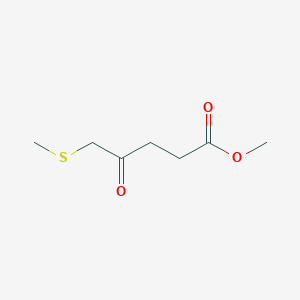
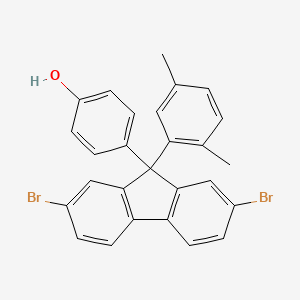


![2,4-Dichloro-5-methyl-pyrido[2,3-d]pyrimidine](/img/structure/B8343750.png)

![N-[4-chloro-1H-indazol-3-yl]butanamide](/img/structure/B8343760.png)
![4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8343762.png)

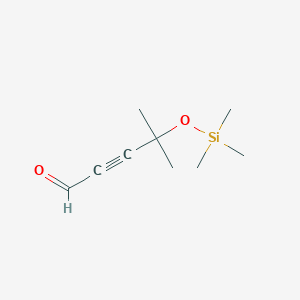
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8343790.png)

